molecular formula C10H9N3O2 B012146 1-(4-Nitrobenzyl)-1H-pyrazole CAS No. 110525-57-0

1-(4-Nitrobenzyl)-1H-pyrazole

Cat. No.: B012146
CAS No.: 110525-57-0
M. Wt: 203.2 g/mol
InChI Key: ZFWQFBNNHCBSFT-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of a nitrobenzyl group attached to the pyrazole ring

Scientific Research Applications

1-(4-Nitrobenzyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Biochemical Analysis

Biochemical Properties

1-(4-Nitrobenzyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The interaction between this compound and glutathione S-transferase involves the binding of the compound to the enzyme’s active site, which can influence the enzyme’s activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of equilibrative nucleoside transporters, which are involved in the transport of nucleosides across cell membranes . This inhibition can lead to alterations in nucleoside levels within cells, affecting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to the active sites of enzymes, such as glutathione S-transferase, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo reductive fragmentation, leading to the release of toxic amine-based products . These degradation products can have long-term effects on cellular function, including cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular metabolism . Threshold effects and dose-dependent toxicity are important considerations in the use of this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in its metabolism and degradation. For example, the compound can be reduced by nitroreductase enzymes, leading to the formation of hydroxylamine intermediates . These intermediates can further react to produce toxic metabolites, affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported by equilibrative nucleoside transporters, which facilitate its movement across cell membranes . Additionally, binding proteins can influence the localization and accumulation of this compound within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrobenzyl)-1H-pyrazole can be synthesized through a multi-step process involving the nitration of benzyl chloride followed by cyclization with hydrazine derivatives. The general synthetic route involves:

    Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitrobenzyl chloride.

    Cyclization: The 4-nitrobenzyl chloride is then reacted with hydrazine or its derivatives under basic conditions to form the pyrazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(4-Aminobenzyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Comparison with Similar Compounds

1-(4-Nitrobenzyl)-1H-pyrazole can be compared with other nitrobenzyl-substituted heterocycles:

    1-(4-Nitrobenzyl)-1H-1,2,4-Triazole: Similar in structure but contains an additional nitrogen atom in the ring, which may alter its chemical reactivity and biological activity.

    1-(4-Nitrobenzyl)-1H-1,3,4-Oxadiazole:

    1-(4-Nitrobenzyl)-1H-1,3,4-Thiadiazole: Contains a sulfur atom in the ring, which can affect its stability and reactivity.

Uniqueness: this compound is unique due to its specific combination of a nitrobenzyl group and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWQFBNNHCBSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359584
Record name 1-(4-Nitrobenzyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110525-57-0
Record name 1-[(4-Nitrophenyl)methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110525-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitrobenzyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzyl bromide (0.500 g, 2.31 mmol), 1H-pyrazole (0.362 g, 5.23 mmol), and potassium carbonate (0.704 g, 5.09 mmol) in acetonitrile (30 mL) was stirred at rt overnight. After this time, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/ethyl acetate) to afford the title compound (0.380 g, 76%) as a white solid. MW=203.20. 1H NMR (CDCl3, 500 MHz) δ 8.21-8.19 (m, 1H), 8.19-8.16 (m, 1H), 7.61-7.57 (m, 1H), 7.48-7.44 (m, 1H), 7.32-7.28 (m, 2H), 6.35 (t, J=2.1 Hz, 1H), 5.44 (s, 2H); APCI MS m/z 204 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.362 g
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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